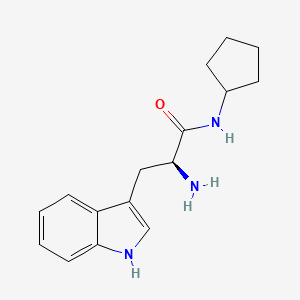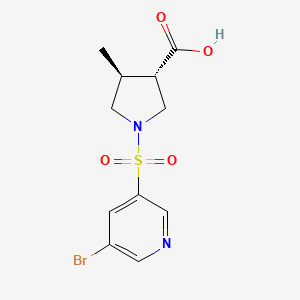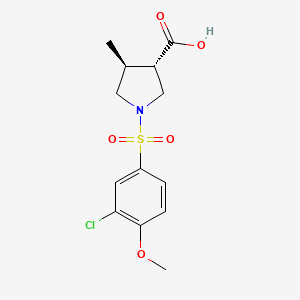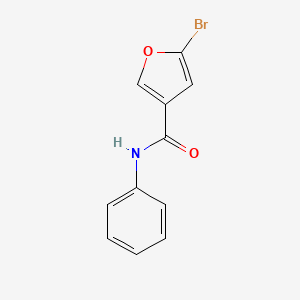
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide, also known as GW842166X, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) that has been extensively studied for its potential therapeutic applications.
作用机制
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. CB1 receptors are predominantly expressed in the brain, where they regulate neurotransmitter release and synaptic plasticity. However, CB1 receptors are also expressed in peripheral tissues, such as adipose tissue, liver, and pancreas, where they modulate lipid and glucose metabolism. (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide binds to the CB1 receptor with high affinity and blocks the binding of endogenous cannabinoid ligands, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting CB1-mediated signaling.
Biochemical and Physiological Effects
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to exert multiple biochemical and physiological effects, depending on the tissue and cell type. In the brain, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce food intake and body weight by inhibiting the activity of the mesolimbic dopaminergic pathway, which is involved in the reward and motivation of feeding behavior. In adipose tissue, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce lipogenesis and increase lipolysis, resulting in decreased fat accumulation. In the liver, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce gluconeogenesis and increase glycogen synthesis, resulting in improved glucose homeostasis. In the pancreas, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to increase insulin secretion and improve beta-cell function, resulting in improved glucose tolerance.
实验室实验的优点和局限性
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, its well-established synthesis method, and its extensive preclinical characterization. However, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects on other G protein-coupled receptors, and its limited bioavailability and pharmacokinetic profile in vivo. These limitations should be taken into consideration when designing experiments and interpreting the results.
未来方向
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several potential future directions for research, including its clinical development as a novel therapy for obesity and metabolic disorders, its use as a tool compound for investigating the role of CB1 receptors in various physiological processes, and its modification to improve its pharmacokinetic and pharmacodynamic properties. Moreover, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide may have applications in other fields, such as neurobiology, oncology, and immunology, where CB1 receptors have been implicated in various pathological conditions. Further research is needed to fully elucidate the therapeutic potential of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide and its underlying mechanisms of action.
合成方法
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide can be synthesized using a multi-step process that involves the coupling of an indole derivative with a cyclopentylamine intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The purity and yield of the compound can be optimized by adjusting the reaction conditions and the choice of solvents.
科学研究应用
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. CB1 receptors are widely expressed in the central nervous system and peripheral tissues, and their activation has been implicated in the regulation of appetite, energy metabolism, and glucose homeostasis. (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce food intake, body weight, and adiposity in preclinical models of obesity, without causing adverse effects on locomotor activity or cardiovascular function. Moreover, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, suggesting its potential as a novel insulin sensitizer.
属性
IUPAC Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-14(16(20)19-12-5-1-2-6-12)9-11-10-18-15-8-4-3-7-13(11)15/h3-4,7-8,10,12,14,18H,1-2,5-6,9,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDUMKWGDVCGR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)



![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)

![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)